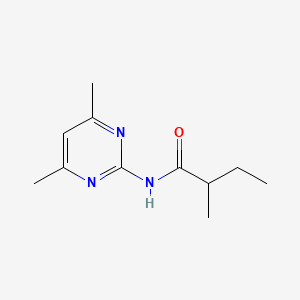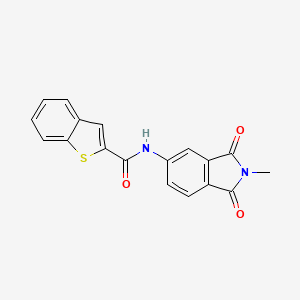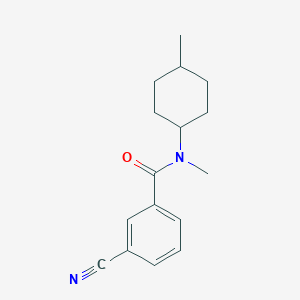![molecular formula C18H16N2O3 B7540262 N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide, also known as MIQ, is a chemical compound that has been a subject of research in the scientific community. MIQ is a derivative of isoquinoline and has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This compound has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In animal studies, this compound has been shown to improve cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. This compound is insoluble in water and requires the use of organic solvents for experimental procedures. This compound also has a low solubility in some commonly used solvents, such as ethanol and methanol.
Future Directions
There are several future directions for research on N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide. One potential direction is the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of this compound as a potential anticancer agent. This compound has been shown to inhibit the growth of cancer cells and may be useful in the treatment of various types of cancer. Additionally, the development of new synthesis methods and modifications of this compound may lead to the discovery of new compounds with improved properties.
Synthesis Methods
The synthesis of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 3-(methoxymethyl)aniline and 3-bromo-2-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as copper powder. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential applications in neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-11-12-5-4-7-14(9-12)19-18(22)16-10-13-6-2-3-8-15(13)17(21)20-16/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBIAXQDTGMPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)

![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)
![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)


![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)


![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)